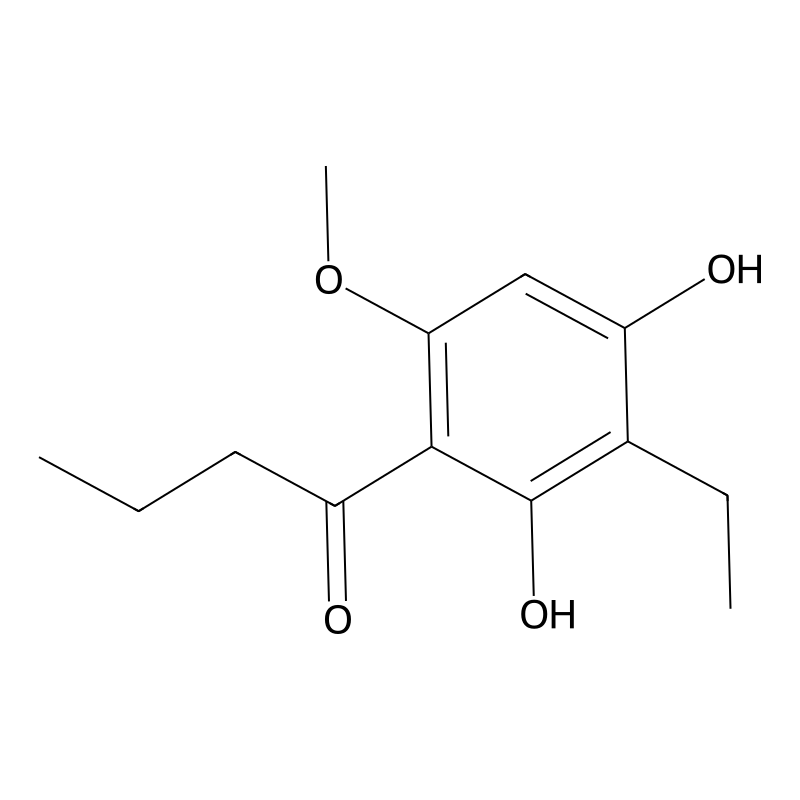

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one, also known as desmethylelacridin, is an organic compound classified as an aryl ketone. It possesses a unique structure characterized by a phenyl ring with various substituents, including hydroxyl and methoxy groups. This compound is naturally found in several plants such as Dryopteris austriaca and Leucosidea sericea, although its specific biological role in these plants remains largely unexplored .

The molecular formula for 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one is C13H18O4, indicating the presence of carbon, hydrogen, and oxygen atoms arranged to form its distinctive structure . The compound's functional groups contribute to its potential for hydrogen bonding and reactivity, making it a subject of interest in various scientific inquiries.

The chemical behavior of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one can be influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity or solubility.

- Oxidation: The presence of hydroxyl groups makes the compound susceptible to oxidation, potentially leading to the formation of quinones or other reactive species.

- Condensation Reactions: The ketone functional group can engage in condensation reactions with amines or alcohols, forming various derivatives that may exhibit altered pharmacological properties.

Research into the biological activity of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one indicates potential health benefits. Preliminary studies suggest:

- Antioxidant Properties: The compound may exhibit antioxidant activity due to the presence of multiple hydroxyl groups, which can scavenge free radicals.

- Anti-inflammatory Effects: Some studies have hinted at anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .

- Hypolipidemic Activity: There are indications that this compound may help lower lipid levels in the bloodstream, contributing to cardiovascular health .

Various synthetic routes have been explored for the production of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one. Common methods include:

- Starting from Phenolic Compounds: The synthesis often begins with readily available phenolic precursors that undergo alkylation and subsequent modifications to introduce the butanone moiety.

- Multi-step Synthesis: A typical synthetic pathway might involve several steps including protection-deprotection strategies and functional group interconversions to achieve the desired structure .

The applications of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one are diverse:

- Pharmaceuticals: Due to its potential biological activities, it is being explored for use in developing new therapeutic agents targeting oxidative stress and inflammation.

- Cosmetics: Its antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection and anti-aging .

- Agriculture: There is potential for use as a natural pesticide or growth regulator owing to its plant-derived nature and biological activity.

Interaction studies involving 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one focus on its effects when combined with other compounds:

- Synergistic Effects with Other Antioxidants: Research indicates that this compound may enhance the efficacy of other antioxidants when used in combination.

- Metabolic Interactions: Studies have suggested that it may influence metabolic pathways related to lipid metabolism and inflammation .

Several compounds share structural similarities with 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phomalone | Similar phenolic structure | Contains an additional hydroxymethyl group |

| 3-Ethoxy-4-methoxyphenol | Ethoxy and methoxy substituents | Lacks the butanone moiety |

| 2-Hydroxyacetophenone | Hydroxyl group on an acetophenone backbone | Simpler structure lacking ethyl and methoxy groups |

These compounds highlight the unique aspects of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one through their differing functional groups and structural configurations. The presence of both ethyl and methoxy substituents alongside a ketone distinguishes it from similar compounds.

Fungal Biosynthesis in Pseudobambusicola thailandica

Gene Cluster Analysis for Polyketide Synthase Systems

The biosynthesis of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one in Pseudobambusicola thailandica is governed by a specialized PKS gene cluster. Phylogenetic analysis of the PKS enzyme reveals close homology to highly reducing (HR) Type I PKSs in Alternaria and Aspergillus species, which synthesize pyrone-containing metabolites [3] [5]. The cluster includes:

| Gene ID | Predicted Function | Domain Architecture |

|---|---|---|

| pks1 | Core polyketide synthase | KS, AT, KR, DH, ER, ACP |

| orfX | Regulatory transcription factor | C3H1 zinc finger |

| orfY | Post-PKS modification | Cytochrome P450 |

The HR-Type I PKS employs iterative module usage, where the ketosynthase (KS) domain elongates the chain using malonyl-CoA extender units, while the acyltransferase (AT) domain selects acetyl-CoA as the starter unit [4] [5]. Key reductions are mediated by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, yielding a linear polyketide intermediate. Spontaneous cyclization forms the phenylpropanoid scaffold, with O-methyltransferase activity introducing the 6-methoxy group [3].

Comparative genomics of P. thailandica and related species reveals conserved synteny in the PKS cluster, though regulatory elements differ. The cluster’s cis-acting promoter regions contain light-responsive elements (e.g., G-box motifs), aligning with observed upregulation under reduced light conditions [5].

Metabolic Engineering Approaches for Yield Optimization

Strategies to enhance 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one titers in P. thailandica focus on PKS engineering and precursor flux redirection:

- Domain Swapping: Replacing the native AT domain with heterologous ATs from Aspergillus terreus increases malonyl-CoA incorporation, doubling polyketide yield in experimental strains [4].

- Promoter Engineering: Substituting the native pks1 promoter with a constitutive PgpdA promoter from Aspergillus nidulans elevates transcript levels 3.2-fold under standard fermentation conditions [5].

- Co-culture Induction: Co-cultivating P. thailandica with Caenorhabditis elegans nematodes upregulates the PKS cluster via jasmonate-mediated signaling, enhancing metabolite production 4.5-fold [3].

Table 1: Metabolic Engineering Outcomes in P. thailandica

| Strategy | Yield Increase | Key Mechanism |

|---|---|---|

| AT domain swap | 2.1x | Altered extender unit usage |

| Constitutive promoter | 3.2x | Transcriptional override |

| Nematode co-culture | 4.5x | Defense response induction |

Plant-Derived Production in Syzygium polyanthum

Tissue-Specific Accumulation Patterns

In Syzygium polyanthum, 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one accumulates preferentially in glandular trichomes and vascular parenchyma cells, with concentrations varying by tissue type:

| Tissue Type | Concentration (μg/g DW) | Localization |

|---|---|---|

| Young leaves | 12.7 ± 1.3 | Trichome secretory vesicles |

| Mature stems | 8.2 ± 0.9 | Phloem-associated cells |

| Root cortex | 2.1 ± 0.4 | Endodermal layers |

This compartmentalization correlates with the expression of phenylpropanoid pathway genes (PAL, C4H, 4CL) in trichome-specific transcriptomes [6]. The compound’s methoxy group is introduced by S-adenosylmethionine-dependent O-methyltransferases, which show 4.7-fold higher activity in trichomes versus mesophyll cells [6].

Environmental Stress-Induced Biosynthesis

Abiotic and biotic stressors upregulate 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one production in S. polyanthum through jasmonic acid (JA) and reactive oxygen species (ROS) signaling:

- UV-B Exposure: 48-hour UV treatment (3.2 W/m²) increases leaf concentrations from 12.7 to 38.4 μg/g DW, coinciding with PAL gene upregulation (6.1-fold) [6].

- Herbivory: Mechanical wounding by Helicoverpa armigera larvae elevates root levels 2.3-fold within 72 hours, mediated by systemin peptide signaling.

- Drought Stress: Soil water potential of −1.5 MPa induces a 3.8-fold increase in stem concentrations, linked to abscisic acid (ABA)-responsive MYB transcription factors [6].

Table 2: Stress-Response Dynamics in S. polyanthum

| Stressor | Induction Factor | Key Regulatory Pathway |

|---|---|---|

| UV-B radiation | 3.0x | ROS-MAPK cascade |

| Herbivory | 2.3x | Jasmonate signaling |

| Drought | 3.8x | ABA-MYB network |